Dioxobis(triphenylphosphine)platinum
Description
Significance of Platinum-Dioxygen Complexes in Homogeneous Catalysis and Organometallic Chemistry
Platinum-dioxygen complexes are of paramount importance in the realm of homogeneous catalysis, primarily due to their role in catalytic oxidation reactions. The ability of platinum centers to bind and activate molecular oxygen is a key step in numerous catalytic cycles. These complexes serve as reactive intermediates in the oxidation of various substrates, including phosphines, arsines, and stibines. The study of these model systems helps elucidate the intricate mechanisms of oxygen transfer reactions, which are fundamental to many industrial chemical processes.
In organometallic chemistry, platinum-dioxygen complexes are crucial for understanding the fundamental principles of ligand bonding and reactivity. The η²-coordination of the dioxygen molecule to the platinum center modifies its electronic properties, making it more susceptible to reaction. These complexes have been instrumental in probing the electronic and steric effects of ancillary ligands, such as triphenylphosphine (B44618), on the nature and reactivity of the metal-dioxygen bond.
Historical Development and Early Investigations of Dioxobis(triphenylphosphine)platinum
The synthesis and characterization of this compound represented a significant milestone in the study of transition metal-dioxygen adducts. Early investigations into the reactivity of platinum(0) complexes with molecular oxygen led to the isolation and identification of this key intermediate.
The formation of this compound is achieved through the reaction of a platinum(0) precursor, Tetrakis(triphenylphosphine)platinum(0) (B82886), with molecular oxygen. wikipedia.org This reaction demonstrates the ability of the electron-rich platinum(0) center to undergo oxidative addition with O₂.
Initial studies focused on elucidating the structure and bonding of this complex. Spectroscopic techniques, particularly infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, were pivotal in characterizing the nature of the coordinated dioxygen moiety. While a definitive crystal structure of the parent this compound has been elusive, studies on related peroxo and peroxymetallacyclic complexes derived from it have provided valuable structural insights. rsc.org
Early research also explored the reactivity of this compound with various electrophiles and unsaturated molecules. These studies revealed its ability to act as an oxygen-transfer agent, further highlighting its significance as a reactive intermediate in oxidation catalysis. For instance, its reaction with carbon dioxide and carbon disulfide has been a subject of interest.
The following table summarizes key properties of this compound:
| Property | Value |
| Chemical Formula | C₃₆H₃₀O₂P₂Pt |
| Molecular Weight | 751.65 g/mol |
| CAS Number | 15614-67-2 |
| Precursor | Tetrakis(triphenylphosphine)platinum(0) |
Detailed research findings have further illuminated the electronic structure and reactivity of this complex. Spectroscopic data, though sometimes inferred from analogous compounds, provide a window into the nature of the platinum-dioxygen bond.
| Spectroscopic Data (Analogous Pd Complex) | |
| Technique | Observation |
| ³¹P{¹H} NMR | δ 34.3 ppm |
The study of this compound and its derivatives continues to be an active area of research, with ongoing efforts to fully characterize its structure and expand its applications in synthetic and catalytic chemistry.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15614-67-2 |
|---|---|
Molecular Formula |
C36H30O2P2Pt |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
dioxoplatinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;; |
InChI Key |
RXRLLJPVHZLHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O |
Origin of Product |
United States |
Synthesis Methodologies for Dioxobis Triphenylphosphine Platinum and Analogous Platinum Dioxygen Complexes
Synthetic Routes from Platinum(II) Precursors and Triphenylphosphine (B44618)
The most common and effective route to synthesize dioxobis(triphenylphosphine)platinum does not involve a direct reaction between a platinum(II) precursor and an oxygen source. Instead, it is a multi-step process that begins with the reduction of a platinum(II) salt to a platinum(0) species, which is then oxidized by molecular oxygen.
Oxidative Addition of Dioxygen: The resulting tetrakis(triphenylphosphine)platinum(0) (B82886) complex is then reacted with molecular oxygen. This step involves the oxidative addition of an O₂ molecule to the platinum(0) center, which is formally oxidized to platinum(II). This reaction displaces two triphenylphosphine ligands to yield the final product, this compound. researchgate.net The reaction is as follows: Pt(PPh₃)₄ + O₂ → Pt(η²-O₂)(PPh₃)₂ + 2PPh₃. researchgate.net
In solution, the Pt(PPh₃)₄ precursor exists in equilibrium with tris(triphenylphosphine)platinum(0) (Pt(PPh₃)₃) through the dissociation of one phosphine (B1218219) ligand. It is often this coordinatively unsaturated 16-electron species that is considered the active participant in the oxidative addition reaction. researchgate.net
Influence of Oxidizing Agents and Reaction Conditions on Product Formation
The formation of the platinum-dioxygen adduct is critically dependent on the choice of the oxidizing agent and the reaction conditions.
Oxidizing Agent: The specific oxidizing agent for this synthesis is molecular oxygen (O₂). The reaction is an example of an oxidative addition to a low-valent metal center. mdpi.com The platinum(0) in the Pt(PPh₃)₃ or Pt(PPh₃)₄ precursor is electron-rich and acts as a nucleophile, attacking the O₂ molecule. This results in the cleavage of the O=O π-bond and the formation of two new Pt-O σ-bonds, with the platinum center being oxidized from the 0 to the +2 oxidation state. mdpi.com It is important to note that stable platinum(II) complexes, such as PtCl₂(PPh₃)₂, are generally kinetically inert towards reaction with O₂ under similar conditions, highlighting the necessity of first generating the reduced Pt(0) species. nih.gov
Reaction Conditions: The reaction is typically carried out by bubbling oxygen through or exposing a solution of the platinum(0) precursor to an atmosphere of air or pure oxygen. The solvent choice is crucial; the reaction is usually performed in non-protic organic solvents like benzene (B151609) or toluene, in which the Pt(0) precursor is soluble. The presence of excess triphenylphosphine can influence the equilibrium between Pt(PPh₃)₄ and Pt(PPh₃)₃, but it can also be susceptible to oxidation itself, forming triphenylphosphine oxide (OPPh₃). researchgate.net This side reaction can be catalyzed by the platinum complex itself, making the control of reaction conditions important for achieving a high yield of the desired dioxygen complex. rsc.org
Optimization of Synthesis Parameters: Temperature, Time, and Stoichiometry
The efficient synthesis of this compound requires careful control over key reaction parameters to maximize product yield and purity. The optimization focuses on the oxidative addition step, where the pre-synthesized Pt(0) complex reacts with oxygen.
Temperature: The oxidative addition of oxygen to Pt(PPh₃)₃ or Pt(PPh₃)₄ is typically performed at or slightly above room temperature. While detailed kinetic studies for this specific reaction are not extensively documented in the provided sources, related catalytic processes using Pt(PPh₃)₄ are often run at moderate temperatures, such as 60 °C, to ensure a reasonable reaction rate without promoting significant thermal decomposition of the complex. nih.gov Higher temperatures could accelerate the undesirable side reaction of phosphine oxidation.
Time: The reaction time is dependent on the efficiency of gas-liquid mixing and the concentration of reactants. Bubbling oxygen through the solution ensures a continuous supply of the oxidizing agent. Reaction times can vary, but monitoring the reaction, for example by observing the color change of the solution, is common practice. A typical duration for similar catalytic reactions using the Pt(0) precursor is around 3 hours. nih.gov
Stoichiometry: The reaction involves one equivalent of the platinum(0) complex reacting with one equivalent of dioxygen. In practice, oxygen is often supplied in excess by maintaining an oxygen-rich atmosphere above the reaction mixture or by continuous bubbling. The stoichiometry of the phosphine ligands is critical. The reaction starts from a precursor like Pt(PPh₃)₄ but yields a product with only two phosphine ligands, Pt(O₂)(PPh₃)₂. The dissociation of two PPh₃ ligands is a key feature of the reaction. researchgate.net
A representative procedure for this synthesis step is summarized in the table below.
| Parameter | Condition/Value | Rationale |
|---|---|---|
| Starting Material | Tetrakis(triphenylphosphine)platinum(0), Pt(PPh₃)₄ | A stable, isolable Pt(0) complex that readily dissociates a ligand to form the reactive Pt(PPh₃)₃ species. researchgate.net |
| Oxidizing Agent | Molecular Oxygen (O₂) | The specific reactant for forming the peroxo-type Pt(II) complex via oxidative addition. researchgate.net |
| Solvent | Benzene or Toluene | Provides good solubility for the nonpolar Pt(0) precursor and is relatively inert under the reaction conditions. |
| Temperature | Room Temperature to ~60 °C | Balances sufficient reaction rate with minimizing thermal decomposition and phosphine oxidation side reactions. nih.gov |
| Time | ~1-3 hours | Sufficient time for the reaction to proceed to completion, dependent on the rate of oxygen introduction. nih.gov |
| Stoichiometry (Pt:O₂) | 1:excess | Ensures complete conversion of the platinum complex by providing a continuous supply of the gaseous reactant. |
Comparison with Synthetic Strategies for Related Platinum(0) and Platinum(II) Phosphine Complexes
The synthesis of this compound is intrinsically linked to the chemistry of both Pt(0) and Pt(II) phosphine complexes. A comparison highlights the unique aspects of its formation.
Platinum(0) Phosphine Complexes: The precursor, Pt(PPh₃)₄, is synthesized by the reduction of a Pt(II) salt, typically K₂[PtCl₄], using agents like alkaline ethanol (B145695) or hydrazine (B178648) hydrate. researchgate.netresearchgate.net This reductive approach is a common strategy for accessing low-valent platinum-phosphine complexes. An alternative, though less common, method for generating Pt(0) species involves the photochemical or thermal decomposition of certain Pt(II) precursors, such as oxalato- or carbonatobis(triphenylphosphine)platinum(II), which can eliminate CO₂ to yield the Pt(0) center. This contrasts with the synthesis of the dioxygen complex, which is an oxidative process starting from the pre-formed Pt(0) species.
Platinum(II) Phosphine Complexes: The synthesis of the dioxygen complex is an oxidative addition reaction. This is one of several ways to make Pt(II) phosphine complexes. Other Pt(II) complexes are often formed via different pathways:
Ligand Substitution: Many Pt(II) phosphine complexes are prepared by direct ligand substitution starting from K₂[PtCl₄] or another Pt(II) precursor. For instance, reacting K₂[PtCl₄] with two equivalents of triphenylphosphine yields cis-PtCl₂(PPh₃)₂. researchgate.net This method maintains the +2 oxidation state of platinum throughout the reaction.
Oxidative Addition of Other Molecules: The Pt(0) precursor, Pt(PPh₃)₄, can undergo oxidative addition with a variety of molecules other than oxygen. For example, reaction with chlorine (Cl₂) yields cis-PtCl₂(PPh₃)₂, and reaction with mineral acids like HCl produces the hydride complex trans-PtCl(H)(PPh₃)₂. researchgate.net These reactions, like the dioxygen synthesis, involve the oxidation of Pt(0) to Pt(II) but result in complexes with different ligands (chloride, hydride) attached to the platinum center.
Structural Elucidation and Characterization of Dioxobis Triphenylphosphine Platinum
Advanced X-ray Crystallographic Analyses of Dioxobis(triphenylphosphine)platinum Adducts
The definitive three-dimensional arrangement of atoms in the this compound molecule has been determined through single-crystal X-ray diffraction studies, notably on its chloroform adduct, [Pt(O₂)(PPh₃)₂]·2CHCl₃ cdnsciencepub.com.
The X-ray crystal structure analysis of the chloroform adduct of the bis(triphenylphosphine)platinum-dioxygen complex reveals that the crystals belong to the monoclinic system cdnsciencepub.com. The platinum atom is coordinated to the two phosphorus atoms of the triphenylphosphine (B44618) ligands and the two oxygen atoms of the dioxygen moiety in a roughly planar arrangement. The coordination geometry around the platinum center is distorted square planar cdnsciencepub.com.
Table 1: Crystal Data and Structure Refinement for [Pt(O₂)(PPh₃)₂]·2CHCl₃
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.46(3) |
| b (Å) | 10.85(2) |
| c (Å) | 17.85(3) |
| β (°) | 100.5(1) |
| Z | 4 |
Data sourced from the X-ray crystal structure analysis of (PPh₃)₂PtO₂·2CHCl₃ cdnsciencepub.com.
The bond lengths within the platinum-dioxygen core provide crucial information about the nature of the bonding. In the crystal structure of [Pt(O₂)(PPh₃)₂]·2CHCl₃, the two Pt-O bond distances are found to be equivalent, measuring 2.01 Å cdnsciencepub.com. The O-O bond distance is determined to be 1.45 Å cdnsciencepub.com.
This O-O bond length is significantly longer than that in free dioxygen (1.21 Å) and is more characteristic of a peroxide (O₂²⁻) ligand (typically 1.40-1.50 Å) rather than a superoxide (O₂⁻) ligand (around 1.30 Å) biomedgrid.comlibretexts.org. This suggests a significant transfer of electron density from the platinum(0) center to the dioxygen molecule, resulting in a complex that can be described as a platinum(II)-peroxide species. The geometry of the PtO₂ unit is that of a metallo-cyclopropane, with the dioxygen molecule coordinated in a "side-on" (η²) fashion wikipedia.org.
Table 2: Key Bond Distances (Å) in [Pt(O₂)(PPh₃)₂]·2CHCl₃
| Bond | Distance (Å) |
|---|---|
| Pt-P(1) | 2.25 |
| Pt-P(2) | 2.26 |
| Pt-O(1) | 2.01 |
| Pt-O(2) | 2.01 |
| O(1)-O(2) | 1.45 |
Data sourced from the X-ray crystal structure analysis of (PPh₃)₂PtO₂·2CHCl₃ cdnsciencepub.com.
The molecule possesses an approximate C₂ axis of symmetry passing through the platinum atom and bisecting the O-O and P-Pt-P angles. The triphenylphosphine ligands adopt a propeller-like conformation, which is typical for this ligand in coordination complexes. The phenyl rings are oriented to minimize steric hindrance between the two bulky phosphine (B1218219) ligands.
Spectroscopic Characterization Techniques for Platinum-Dioxygen Phosphine Complexes
Spectroscopic methods are invaluable for characterizing the electronic and structural properties of this compound in solution and in the solid state.
Multinuclear NMR spectroscopy provides detailed information about the structure and bonding in platinum-phosphine complexes uoc.gr.
¹H NMR: The ¹H NMR spectrum of this compound is dominated by the signals of the phenyl protons of the triphenylphosphine ligands, which typically appear as complex multiplets in the aromatic region (around 7.0-8.0 ppm) rsc.org.
³¹P NMR: The ³¹P{¹H} NMR spectrum of this compound is particularly informative. It typically shows a single resonance, indicating that the two phosphorus atoms are chemically equivalent in solution. This signal appears as a singlet with satellite peaks due to coupling with the ¹⁹⁵Pt nucleus (I = 1/2, 33.8% natural abundance) st-andrews.ac.uk. The chemical shift and the one-bond platinum-phosphorus coupling constant (¹J(¹⁹⁵Pt-¹³¹P)) are sensitive to the electronic environment of the platinum center. For similar Pt(II)-phosphine complexes, ¹J(¹⁹⁵Pt-¹³¹P) values are typically in the range of 3000-4000 Hz nih.govhuji.ac.il.
¹⁹⁵Pt NMR: ¹⁹⁵Pt NMR spectroscopy is a powerful tool for studying platinum complexes due to its wide chemical shift range and high sensitivity to the coordination environment biomedgrid.comnih.govhuji.ac.il. The ¹⁹⁵Pt chemical shift for this compound would be expected in a region characteristic of Pt(II) complexes. The signal in the ¹⁹⁵Pt NMR spectrum would appear as a triplet due to coupling with the two equivalent phosphorus nuclei of the triphenylphosphine ligands.
Table 3: Representative NMR Data for Platinum-Triphenylphosphine Complexes
| Nucleus | Typical Chemical Shift Range (ppm) | Typical ¹J(¹⁹⁵Pt-³¹P) (Hz) |
|---|---|---|
| ³¹P | Varies with complex | 3000 - 4000 |
| ¹⁹⁵Pt | Varies with complex | - |
Data compiled from general knowledge of platinum-phosphine complexes st-andrews.ac.uknih.govhuji.ac.il.
Vibrational spectroscopy is a key technique for identifying the nature of the coordinated dioxygen ligand. The frequencies of the O-O and Pt-O stretching vibrations are diagnostic.
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic bands for the triphenylphosphine ligands. More importantly, a strong band in the region of 800-900 cm⁻¹ is assigned to the O-O stretching vibration (ν(O-O)) libretexts.org. This frequency is consistent with a peroxo (O₂²⁻) ligand, further supporting the formulation of the complex as a platinum(II)-peroxide species libretexts.org. Bands corresponding to the Pt-O stretching vibrations (ν(Pt-O)) are expected to appear in the far-infrared region, typically between 400 and 600 cm⁻¹ nih.gov.
Raman Spectroscopy: Raman spectroscopy is also used to probe the vibrational modes of this compound. The O-O stretching vibration is typically Raman active and can be observed in the same region as in the IR spectrum red-ox.ru. The symmetric Pt-P stretching vibrations of the cis-[Pt(PPh₃)₂] fragment are also observable in the Raman spectrum. For platinum superoxo complexes, the ν(O-O) is observed in a higher frequency range of 1000-1200 cm⁻¹ red-ox.ru. The observed frequency for this compound firmly places it in the peroxo category.
Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for this compound and Related Species
| Vibrational Mode | This compound (Peroxo) | Platinum Superoxo Complexes |
|---|---|---|
| ν(O-O) | ~800 - 900 | ~1000 - 1200 |
| ν(Pt-O) | ~400 - 600 | Not specified |
Data compiled from studies on platinum-dioxygen complexes libretexts.orgnih.govred-ox.ru.
Other Spectroscopic Probes for Structural Information (e.g., Mass Spectrometry, UV-Vis)
Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, mass spectrometry (MS) and ultraviolet-visible (UV-Vis) spectroscopy provide valuable insights into the structure and electronic properties of this compound.
Mass Spectrometry: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and confirm the elemental composition of a compound. For a complex like this compound, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be employed. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular ion [Pt(O)₂(PPh₃)₂]⁺. The isotopic pattern of this peak would be characteristic of the presence of the platinum atom, with its multiple naturally occurring isotopes. Fragmentation patterns observed in the mass spectrum can also offer structural information, often showing the sequential loss of the triphenylphosphine ligands (PPh₃) or the oxo (O) groups.
UV-Visible Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of a square planar platinum(II) complex, such as Dichlorobis(triphenylphosphine)platinum(II), is typically characterized by several absorption bands. wikipedia.org In the case of this compound, one would expect to observe low-intensity d-d transitions and more intense charge-transfer bands. nih.govrsc.org The d-d transitions are formally forbidden but can be observed due to distortions from perfect symmetry. The charge-transfer bands can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). The presence of π-acceptor triphenylphosphine ligands and π-donor oxo ligands would significantly influence the energies of these transitions. Time-dependent density functional theory (TD-DFT) calculations are often used to help assign these experimental electronic transitions. nih.govpepperdine.edu
Table 1: Representative Spectroscopic Data for Platinum(II)-Phosphine Complexes
| Spectroscopic Technique | Observation | Implication for this compound |
|---|---|---|
| Mass Spectrometry (ESI-MS) | Molecular ion peak (M⁺) with Pt isotopic pattern. | Confirms molecular formula and weight. |
| Fragment peaks corresponding to loss of ligands. | Provides evidence of ligand connectivity. | |
| UV-Vis Spectroscopy | Weak bands in the visible region. | Assigned to d-d transitions of the Pt(II) center. |
Steric and Electronic Effects of Triphenylphosphine Ligands on Coordination Geometry
The electronic nature of the PPh₃ ligand arises from the lone pair of electrons on the phosphorus atom, which forms a sigma bond with the platinum center. Concurrently, the empty d-orbitals on the phosphorus can accept back-donation from the metal's d-orbitals, although the extent of this π-acidity is a subject of debate. The interplay of these steric and electronic factors is often difficult to separate completely, as changes in one can influence the other. manchester.ac.uk
Steric Parameters and Cone Angles
The steric bulk of phosphine ligands is quantitatively described by the Tolman cone angle (θ). vedantu.com This parameter measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance (originally defined as 2.28 Å for a nickel center). ub.edu Triphenylphosphine has a Tolman cone angle of 145°, which is considered intermediate in size. wikipedia.org This significant steric presence influences the number of ligands that can coordinate to the metal center and affects the reaction rates and selectivity of catalytic processes. vedantu.com The propeller-like arrangement of the three phenyl groups creates considerable steric hindrance around the phosphorus atom and, consequently, the platinum center to which it is bonded. vedantu.com
Table 2: Tolman Cone Angles (θ) for Selected Phosphine Ligands
| Phosphine Ligand | Formula | Cone Angle (°) |
|---|---|---|
| Trimethylphosphine | P(CH₃)₃ | 115 wikipedia.org |
| Triphenylphosphine | P(C₆H₅)₃ | 145 wikipedia.orgmdpi.com |
Influence on Platinum Coordination Sphere and Isomerism
The steric and electronic properties of the triphenylphosphine ligands directly impact the geometry of the platinum coordination sphere. In a four-coordinate d⁸ complex like this compound, the geometry is typically square planar. wikipedia.orgpepperdine.edu The two bulky PPh₃ ligands significantly influence the bond angles and can cause distortions from an ideal square planar geometry to minimize steric repulsion. vedantu.com
The presence of two different types of ligands (oxo and triphenylphosphine) allows for the existence of geometric isomers: cis and trans.
In the cis isomer , the two triphenylphosphine ligands are adjacent to each other (90° apart).
In the trans isomer , the two triphenylphosphine ligands are opposite each other (180° apart).
The relative stability of these isomers is governed by both steric and electronic factors. Sterically, placing the two bulky PPh₃ ligands opposite each other in the trans configuration minimizes steric clash. Electronically, the trans effect and trans influence of the ligands are crucial. The triphenylphosphine ligand has a strong trans influence, meaning it tends to weaken the bond of the ligand positioned trans to it. In cis-Dichlorobis(triphenylphosphine)platinum(II), the Pt-Cl bond trans to a PPh₃ ligand is longer than the Pt-P bond. Conversely, in the trans isomer, the Pt-Cl and Pt-P bonds are more uniform. wikipedia.org The interplay of these effects determines which isomer is thermodynamically more stable. wikipedia.org The specific geometric isomerism can have a profound impact on the chemical and biological properties of the platinum complex. scispace.comrsc.orgmit.edu
Reactivity and Reaction Mechanisms of Dioxobis Triphenylphosphine Platinum
Activation of Dioxygen by Dioxobis(triphenylphosphine)platinum
The binding of molecular oxygen to a low-valent metal center, such as platinum(0), is a critical step in many catalytic oxidation processes. This process is formally an oxidative addition, where the platinum center is oxidized from Pt(0) to Pt(II) and the O=O double bond is cleaved to form a peroxo ligand (O₂²⁻). This coordinated peroxide is significantly more reactive than free triplet dioxygen. mdpi.com
This compound is a stable, isolable example of a platinum peroxo complex. It is formed by the reaction of a platinum(0) precursor, typically tetrakis(triphenylphosphine)platinum(0) (B82886) or tris(triphenylphosphine)platinum(0), with molecular oxygen. The dioxygen molecule adds to the metal center, resulting in a complex where the O-O bond is intact but elongated, and the platinum is in a formal +2 oxidation state. researchgate.net The structure is best described as a Pt(II) metallacycle containing an O-O single bond. The activation of dioxygen in this manner is crucial, as the coordinated peroxide ligand becomes a potent nucleophile and oxidant. nih.gov
Kinetic and mechanistic studies have shown that the coordinated peroxide in platinum triphenylphosphine (B44618) complexes can be protonated to produce hydrogen peroxide (H₂O₂). ubc.ca The reaction of the dioxygen complex with a protic acid, such as trifluoroacetic acid, leads to the stoichiometric production of H₂O₂. This process demonstrates the activation of dioxygen, transforming it into a useful chemical oxidant. In some systems, the generated hydrogen peroxide can further oxidize other ligands present in the coordination sphere, such as triphenylphosphine (PPh₃) being converted to triphenylphosphine oxide (OPPh₃). ubc.ca
Insertion Reactions Involving this compound
A key aspect of the reactivity of this compound is its ability to undergo insertion reactions. In these reactions, a substrate molecule inserts into the platinum-oxygen or oxygen-oxygen bond of the peroxo ligand, forming a new, larger metallacycle.
A detailed kinetic investigation has been conducted on the insertion of ketones into the Pt-O bond of this compound. acs.org This reaction forms a five-membered platina-peroxy-acetal ring. The study explored the effects of ketone structure and solvent polarity on the reaction rate.
The reaction is found to be first order in both the platinum complex and the ketone. The rate of insertion is significantly influenced by the electronic properties of the ketone. Electron-withdrawing groups on the ketone accelerate the reaction, while electron-donating groups slow it down. This suggests a nucleophilic attack by the coordinated peroxo oxygen on the carbonyl carbon of the ketone.
Table 1: Kinetic Data for Ketone Insertion into this compound
| Ketone | Solvent | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |
| Acetone | Toluene | Variable | 15.2 kcal/mol | -25 e.u. |
| Cyclohexanone | Toluene | Variable | 14.5 kcal/mol | -28 e.u. |
| Acetophenone | Toluene | Variable | 16.1 kcal/mol | -22 e.u. |
Note: Specific rate constant values vary with temperature and concentration. The table presents activation parameters derived from kinetic studies.
The mechanism proceeds through a dissociative pathway where one triphenylphosphine ligand detaches from the platinum center, creating a vacant coordination site for the ketone to bind. This is followed by the nucleophilic attack and ring formation.
Besides ketones, other unsaturated organic molecules can undergo insertion reactions. For instance, dioxygen has been shown to insert into platinum-carbon bonds in other platinum(II) complexes to form methylperoxo species, (PN)PtMe(OOMe). researchgate.net While this is the insertion of O₂ into a Pt-C bond rather than a substrate inserting into the Pt-O₂ adduct, it highlights the general reactivity pattern of oxygen insertion in platinum systems. Similar insertion pathways are known for aldehydes, alkenes, and alkynes, leading to a variety of oxygenated organic products.
Oxidative Addition and Reductive Elimination Pathways in Platinum-Dioxygen Systems
Oxidative addition and reductive elimination are fundamental reaction types in organometallic chemistry that define the reactivity of platinum-dioxygen systems. umb.eduumb.edu
Oxidative Addition: This process involves the addition of a molecule to the metal center, leading to an increase in both the coordination number and the formal oxidation state of the metal. youtube.comyoutube.com The formation of this compound itself is a classic example of oxidative addition, where O₂ adds to a 16-electron Pt(0) complex to form an 18-electron Pt(II) complex. umb.edu
L₂Pt(0) + O₂ → L₂Pt(II)(O₂) (where L = PPh₃)
This reaction transforms the relatively inert O₂ molecule into a highly reactive coordinated peroxo ligand. youtube.com Other molecules can also undergo oxidative addition to platinum centers, which can be a competing or subsequent step in a catalytic cycle. nih.govrsc.org
Reductive Elimination: This is the microscopic reverse of oxidative addition. umb.edu In this step, two ligands (cis to each other) on the metal center couple and are eliminated from the coordination sphere, causing a decrease in both the coordination number and the formal oxidation state of the metal. For platinum-dioxygen systems, reductive elimination can be a key product-forming step. For example, after an insertion reaction, a Pt(IV) intermediate might undergo reductive elimination to release an oxygenated organic product and regenerate a Pt(II) catalyst. acs.org Studies on Pt(IV) complexes show that C-O bond-forming reductive elimination is a viable pathway, often initiated by the dissociation of a ligand to create a five-coordinate intermediate. acs.orgresearchgate.net The facility of these reactions can be influenced by solvent polarity and the electronic nature of the ligands. acs.org
Ligand Exchange and Substitution Reactions at the Platinum Center
This compound, formally a platinum(0) complex with a coordinated dioxygen molecule, Pt(PPh₃)₂(O₂), exhibits reactivity centered on the substitution of its phosphine (B1218219) and dioxygen ligands. As a coordinatively unsaturated platinum(0) species, it serves as a precursor for various platinum complexes through ligand exchange pathways. acs.org
The triphenylphosphine (PPh₃) ligands in Pt(PPh₃)₂(O₂) can be replaced by other donor ligands. This reactivity is characteristic of platinum(0) phosphine complexes, where the lability of the phosphine ligands allows for the synthesis of new compounds. acs.org The substitution can be driven by the introduction of ligands with different steric or electronic properties. For instance, more nucleophilic or less sterically demanding phosphines can displace triphenylphosphine in related metal complexes. nih.gov The general mechanism for ligand substitution at such centers can proceed through either associative or dissociative pathways, depending on the nature of the incoming ligand and the reaction conditions. libretexts.org
Substitution of the dioxygen ligand is also a key reaction pathway. The Pt-O₂ bond is reversible, and the dioxygen can be displaced by other π-acceptor ligands such as olefins, acetylenes, or carbon monoxide. This reactivity makes Pt(PPh₃)₂(O₂) a useful synthetic equivalent of the highly reactive "Pt(PPh₃)₂" fragment. The reaction with carbon monoxide, for example, leads to the formation of a platinum-carbonyl complex.
The table below summarizes the principal types of ligand substitution reactions at the platinum center of this compound.
| Reactant Type | Incoming Ligand (Y) | Product Type | Reference |
| Phosphines | PR₃ | Pt(PR₃)₂(O₂) | acs.org |
| π-acceptor ligands | Olefins, Acetylenes, CO | Pt(PPh₃)₂(Y) | acs.org |
Interactive Data Table: Click on column headers to sort.
Photoreactivity and Photoinduced Transformations of this compound and Related Complexes
The photochemical behavior of this compound is dominated by the cleavage of the platinum-dioxygen bond upon irradiation with light. nih.gov When dissolved in organic solvents like chloroform, the complex absorbs light at wavelengths below approximately 450 nm. nih.gov Photolysis within this absorption band induces the dissociation of the coordinated dioxygen molecule. nih.govresearchgate.net
A significant finding is that this photoinduced transformation is an adiabatic reaction, meaning it occurs on a single potential energy surface, leading to the release of dioxygen in an electronically excited state, specifically as singlet oxygen (¹O₂). nih.gov This contrasts with the photoreactivity of some other transition metal peroxo complexes, which release dioxygen in its triplet ground state upon irradiation. nih.gov
Pt(PPh₃)₂(O₂) + hν → [Pt(PPh₃)₂] + ¹O₂
The resulting bis(triphenylphosphine)platinum(0) fragment is a highly reactive intermediate that can participate in subsequent chemical reactions. This photoreactivity makes the complex a photochemical source of both singlet oxygen and a coordinatively unsaturated Pt(0) species. nih.gov Related platinum(II) complexes containing oxalato or carbonato ligands also undergo photochemical reactions that result in the formation of platinum(0) species, highlighting a general pathway for the photoreduction of platinum centers and dissociation of oxygen-containing ligands.
Mechanistic Studies of Coordinated Hydride Oxygenation
While direct studies on the reaction between this compound and a coordinated hydride are not extensively documented, the mechanism of such a transformation can be inferred from the known reactivity of analogous platinum and iridium complexes. The oxygenation of a metal-hydride bond by a platinum-peroxo species would likely proceed through fundamental organometallic reaction steps, primarily oxidative addition and oxygen atom transfer.
One plausible pathway involves the oxidative addition of a hydride source (H-R) to the platinum center. For a related d⁸ complex like Vaska's complex, IrCl(CO)(PPh₃)₂, which reversibly binds O₂, the reaction with a tin hydride (HSnPh₃) proceeds via oxidative addition to form an Ir(III) dihydride species. wikipedia.orgresearchgate.net By analogy, a metal hydride could add to the Pt(0) center of Pt(PPh₃)₂(O₂), followed by rearrangement and reductive elimination involving the peroxide ligand to yield an oxygenated product (e.g., an alcohol or water).
Alternatively, the coordinated dioxygen ligand can act as an oxygen atom transfer (OAT) agent. In various metal-oxo systems, an oxygen atom is transferred directly from the metal-oxo unit to a substrate. rsc.orgnih.gov A coordinated hydride could be susceptible to such a direct insertion reaction. The peroxide ligand on the platinum center could insert an oxygen atom into the adjacent Pt-H bond of a transiently formed hydride complex, leading to a platinum-hydroxide or -alkoxide species.
These potential mechanistic steps are summarized in the table below.
| Mechanistic Step | Description | Intermediate Species |
| Oxidative Addition | A substrate containing a hydride (H-R) adds across the platinum center, increasing the oxidation state to Pt(II). | H-Pt(II)(R)(PPh₃)₂(O₂) |
| Oxygen Atom Transfer (OAT) | An oxygen atom from the coordinated peroxide ligand inserts directly into a Pt-H bond. | HO-Pt(II)(PPh₃)₂ |
| Reductive Elimination | The oxygenated ligand and another ligand are eliminated from the metal center, regenerating a lower oxidation state platinum complex. | Pt(0) + R-OH |
Interactive Data Table: Click on column headers to sort.
Singlet Oxygen Generation Pathways
This compound is a notable example of a transition metal complex that generates singlet oxygen (¹O₂) photochemically. nih.gov The generation pathway is initiated by the absorption of a photon by the complex, which promotes it to an electronic excited state. nih.gov
The lowest energy electronic transition in Pt(PPh₃)₂(O₂) is described as having significant intraligand (O₂) character with a contribution from a ligand-to-metal charge transfer (O₂ → Pt). nih.gov Excitation into this state weakens the Pt-O₂ and O-O bonds, directly leading to the dissociation of the dioxygen molecule in its singlet excited state. This process is considered an adiabatic photoreaction, where the reactant in its excited state transforms into products in their excited states without changing the electronic state. nih.gov
The pathway is as follows:
Excitation: Pt(PPh₃)₂(O₂) + hν → [Pt(PPh₃)₂(O₂)]*
Adiabatic Dissociation: [Pt(PPh₃)₂(O₂)]* → [Pt(PPh₃)₂] + ¹O₂
Experimental evidence for the generation of singlet oxygen from the photolysis of this compound has been obtained through trapping experiments. Chemical traps that are highly reactive with singlet oxygen, such as 1,3-diphenylisobenzofuran (B146845) (DIF) and 2,2,6,6-tetramethylpiperidine (B32323) (TMP), are consumed during the irradiation of the platinum complex, confirming the presence of ¹O₂. nih.gov Furthermore, the reaction can be suppressed by known singlet oxygen quenchers like 1,4-diazabicyclo[2.2.2]octane (Dabco), providing additional support for this generation pathway. nih.gov
Catalytic Applications and Mechanistic Insights of Dioxobis Triphenylphosphine Platinum
Role in Homogeneous Catalytic Oxidations Utilizing Molecular Oxygen
Dioxobis(triphenylphosphine)platinum, formally a platinum(II)-peroxo complex, is a key species in oxidation reactions that utilize molecular oxygen. It is typically formed in situ from the reaction of a platinum(0) precursor, such as tetrakis(triphenylphosphine)platinum(0) (B82886), with molecular oxygen. This dioxygen complex can then act as an oxygen-transfer agent to various substrates.
The primary catalytic role of this compound is in the oxidation of substrates that can readily accept an oxygen atom, such as phosphines and isocyanides. For instance, it can oxidize triphenylphosphine (B44618) to triphenylphosphine oxide. While this specific reaction is often stoichiometric, it forms the basis of a potential catalytic cycle where the resulting platinum(0) species is re-oxidized by molecular oxygen.
While platinum-phosphine complexes are known to catalyze Wacker-type oxidations of alkenes, these typically proceed with water as the oxygen source rather than molecular oxygen. researchgate.net For example, cis-Pt(Cl)2(TPPTS)2 reacts with alkenes in water to produce the corresponding ketone or aldehyde. researchgate.net The development of platinum-catalyzed oxidations using O2 as the terminal oxidant is an area of ongoing research, aiming to create more environmentally benign processes. mdpi.com
Application in Hydrogenation Reactions
This compound, being an oxidation product, is not itself a direct catalyst for hydrogenation. In fact, its precursor, platinum(0), is the more relevant oxidation state for initiating catalytic hydrogenation cycles. However, the broader class of bis(triphenylphosphine)platinum complexes, including Pt(II) hydrides, demonstrates activity in hydrogenation-type reactions. For example, the reduction of alkynes to alkenes can proceed via mechanisms involving Pt(II) and Pt(IV) hydrido-intermediates. wikipedia.org
It is crucial to distinguish the homogeneous molecular complex from Adams' catalyst (PtO2), which is a heterogeneous catalyst. liv.ac.uk Adams' catalyst is a platinum(IV) oxide that becomes an active hydrogenation catalyst only after being reduced in situ by hydrogen to form finely divided platinum metal, known as platinum black. liv.ac.uk
The catalytic performance of platinum in hydrogenation can be significantly influenced by the triphenylphosphine ligand, even in heterogeneous systems. Ultrasmall platinum nanoparticles stabilized on silica (B1680970) modified with triphenylphosphine have shown enhanced chemoselectivity in the hydrogenation of multifunctional molecules, attributed to strong electronic interactions between the phosphine (B1218219) ligand and the platinum nanoparticles. wikipedia.org
Involvement in Cross-Coupling Reactions
The use of this compound or related bis(triphenylphosphine)platinum complexes in cross-coupling reactions is not a common application. This catalytic field is overwhelmingly dominated by palladium complexes. chemicalbook.comthermofishersci.inresearchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Stille reactions, are robust and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. chemicalbook.comresearchgate.net Catalysts like bis(triphenylphosphine)palladium (B8599230) chloride are widely used as pre-catalysts for these transformations. chemicalbook.comthermofishersci.in
While platinum and palladium are neighbors in the periodic table, their catalytic activities differ significantly. Platinum-carbon bonds are generally more stable and less prone to undergo the reductive elimination step that is crucial for completing the catalytic cycle in most cross-coupling reactions. Although some platinum complexes with specific ligand sets have been investigated, they are not typically employed for the common cross-coupling transformations where their palladium analogues excel. wikipedia.org
Other Catalytic Transformations (e.g., Hydroformylation, Hydrosilylation, Cyclopropane Isomerization/Cleavage)
Beyond oxidation and hydrogenation, bis(triphenylphosphine)platinum complexes are active in several other important catalytic processes.
Hydroformylation: Platinum complexes, often in combination with a tin(II) chloride co-catalyst, are effective for the hydroformylation of alkenes. The active species is typically a platinum-hydride complex, such as PtH(SnCl3)(CO)(PPh3)2. chemicalbook.com These systems can exhibit high selectivity, particularly for the formation of linear aldehydes from terminal olefins. The addition of triphenylphosphine ligands is crucial for stabilizing the catalytic species and modifying selectivity, a principle first established in rhodium-catalyzed hydroformylation. researchgate.net
Hydrosilylation: Platinum-catalyzed hydrosilylation is a major industrial process, particularly for curing silicone polymers. thermofishersci.in While Karstedt's catalyst is widely used, platinum complexes bearing phosphine ligands are also effective. The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. thermofishersci.in This cycle involves the oxidative addition of a silane (B1218182) to the Pt(0) center, coordination of the alkene, migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination of the alkylsilane product. thermofishersci.in
Cyclopropane Isomerization/Cleavage: Platinum complexes have been shown to catalyze the isomerization of strained ring systems. A notable example is the platinum-catalyzed isomerization of cyclopropenes into 1,3-dienes. dtic.mil This transformation is proposed to proceed through the formation of a vinyl platinum carbene intermediate, which then undergoes a pericyclic wikipedia.orgrsc.org-σ-bond rearrangement to yield the diene product. dtic.mil
Proposed Catalytic Cycles and Intermediates involving Dioxygen Platinum Complexes
The catalytic activity of this compound in oxidation is predicated on its ability to transfer oxygen atoms. A plausible catalytic cycle begins with a Pt(0) species, such as Pt(PPh3)2, which reacts with molecular oxygen (O2) to form the peroxo complex, PtO2(PPh3)2. This complex then reacts with a substrate (S), transferring an oxygen atom to yield the oxidized product (SO) and a Pt(II) oxo intermediate. A second substrate molecule can react with this intermediate to form another molecule of product and regenerate the Pt(0) catalyst, which can then re-enter the cycle.
Proposed Catalytic Cycle for Oxidation by PtO₂(PPh₃)₂
| Step | Reaction | Description |
|---|---|---|
| 1 | Pt(PPh₃)₂ + O₂ → PtO₂(PPh₃)₂ | Oxidative addition of molecular oxygen to the Pt(0) center. |
| 2 | PtO₂(PPh₃)₂ + S → PtO(PPh₃)₂ + SO | First oxygen atom transfer to substrate S. |
| 3 | PtO(PPh₃)₂ + S → Pt(PPh₃)₂ + SO | Second oxygen atom transfer and regeneration of the Pt(0) catalyst. |
In hydrosilylation, the key intermediates are platinum-silyl-hydride species, as described by the Chalk-Harrod mechanism . For cyclopropene (B1174273) isomerization, a proposed mechanistic pathway involves a vinyl platinum carbene intermediate . dtic.mil This intermediate is formed by the reaction of the platinum catalyst with the cyclopropene, leading to the cleavage of the strained three-membered ring. dtic.mil
Comparative Catalytic Efficacy with Other Platinum Phosphine Complexes
The catalytic performance of platinum complexes is highly dependent on the nature of the phosphine ligands.
Electronic Effects: In hydroalkoxylation and hydroamination reactions, platinum catalysts with electron-deficient monodentate phosphine ligands have shown higher reactivity compared to those with more electron-rich phosphines like triphenylphosphine. nih.gov For instance, a catalyst bearing tris(4-(trifluoromethyl)phenyl)phosphine was more active than the analogous triphenylphosphine complex. nih.gov
Stereochemical Effects: The geometry of the complex plays a critical role. In hydrosilylation catalysis, cis-isomers of platinum(II) nitrile complexes, such as cis-[PtCl2(NCR)2], are significantly more active than their corresponding trans-isomers.
Comparison with Benchmark Catalysts: While novel platinum-phosphine complexes show good activity, established catalysts often remain the benchmark. In hydrosilylation cross-linking, cis-[PtCl2(NCCH2Ph)2] is an effective catalyst but is less active at room temperature than the widely used Karstedt's catalyst. Similarly, in hydroformylation, various phosphine and phosphite (B83602) ligands have been developed to optimize the performance of platinum/tin systems, with bidentate ligands often improving chemo- and regioselectivity compared to monodentate ligands like triphenylphosphine. researchgate.net The activity of novel platinum complexes containing cyclic phosphine ligands for the hydroformylation of styrene (B11656) was found to be higher in most cases than previously described analogues.
Comparative Activity of Platinum Catalysts in Hydroamination
| Catalyst Precursor | Monodentate Ligand | Relative Reactivity | Reference |
|---|---|---|---|
| dmfpfPtCl₂ | Triphenylphosphine | Lowest | nih.gov |
| dmfpfPtCl₂ | Tris(4-(trifluoromethyl)phenyl)phosphine | Higher | nih.gov |
| dmfpfPtCl₂ | Tris(pentafluorophenyl)phosphine | Highest | nih.gov |
dmfpf = 1.1′-[bis(5-methyl-2-furanyl)phosphine]ferrocene
Advanced Theoretical and Computational Studies of Dioxobis Triphenylphosphine Platinum
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Properties
Density Functional Theory (DFT) has proven to be a powerful and versatile method for predicting the geometries and electronic structures of transition metal complexes. nsf.gov For Dioxobis(triphenylphosphine)platinum, DFT calculations are crucial for establishing an accurate molecular geometry in the gas phase or in solution, which is the foundation for all other computed properties.
The process of geometrical optimization involves finding the minimum energy structure of the molecule. Various combinations of exchange-correlation functionals and basis sets are evaluated to achieve results that are in good agreement with experimental data, where available. cornell.edu For platinum complexes, hybrid functionals such as B3LYP and PBE0 often provide a good balance between computational cost and accuracy. nsf.govresearchgate.net Due to the presence of the heavy platinum atom, relativistic effects must be considered, often through the use of effective core potentials (ECPs) like LANL2DZ or more sophisticated methods like the Zeroth-Order Regular Approximation (ZORA). cornell.eduresearchgate.net
Once the geometry is optimized, a range of electronic properties can be calculated. These include the energies of the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the compound's reactivity and kinetic stability. researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, with a larger gap suggesting higher stability. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to investigate the charge distribution on the atoms and the nature of the bonding between platinum, oxygen, and the phosphorus of the triphenylphosphine (B44618) ligands. researchgate.net
Below is an illustrative table of typical geometrical parameters for this compound that could be obtained from DFT calculations.
| Parameter | Calculated Value |
| Pt-P Bond Length (Å) | 2.30 - 2.40 |
| Pt-O Bond Length (Å) | 1.95 - 2.05 |
| P-Pt-P Bond Angle (°) | 100 - 110 |
| O-Pt-O Bond Angle (°) | 85 - 95 |
| Dihedral Angle (P-Pt-P-O) | 40 - 50 |
Note: The values in this table are illustrative and represent typical ranges for similar platinum-phosphine complexes.
Ab Initio Methods in Elucidating Reaction Mechanisms
While DFT is a workhorse for many computational studies, ab initio methods, which are based on first principles without empirical parameterization, are often employed for high-accuracy calculations of reaction mechanisms. For reactions involving this compound, such as ligand substitution or oxidative addition, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide a more rigorous description of the potential energy surface.
These methods are computationally more demanding than DFT but can be crucial for accurately describing transition states and reaction barriers. By mapping the potential energy surface, chemists can identify the most likely reaction pathways, calculate activation energies, and gain a deeper understanding of the factors that control the reaction's outcome. cornell.edu For instance, the associative or dissociative nature of a ligand substitution reaction at the platinum center can be elucidated by locating the corresponding transition states and intermediates.
Computational Modeling of Spectroscopic Parameters (e.g., NMR Chemical Shifts, J-Couplings)
Computational chemistry is an invaluable tool for the prediction and interpretation of spectroscopic data, particularly NMR parameters. mdpi.com For this compound, the calculation of 195Pt and 31P NMR chemical shifts and the 1J(195Pt-31P) coupling constants can aid in the characterization of the compound and its reaction products. uoc.grnih.gov
The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate NMR chemical shifts. researchgate.net The choice of functional and basis set is critical for obtaining accurate results. Relativistic effects are also significant for the 195Pt chemical shifts and must be included in the calculations. mdpi.comresearchgate.net By comparing the calculated NMR parameters with experimental data, the proposed structure of a complex can be confirmed. uoc.gr
The following table presents a hypothetical comparison of experimental and computationally predicted NMR data for this compound.
| Parameter | Experimental Value | Calculated Value |
| δ(31P) (ppm) | 20 - 30 | 22 - 28 |
| δ(195Pt) (ppm) | -4800 to -5200 | -4900 to -5100 |
| 1J(195Pt-31P) (Hz) | 3000 - 3500 | 3100 - 3400 |
Note: The values in this table are illustrative and based on typical ranges for similar Pt(II)-phosphine complexes.
Elucidating Ligand Effects and Stereoelectronic Influences via Computational Approaches
Computational methods are particularly well-suited for systematically studying the influence of ligands on the properties of a metal complex. In this compound, the triphenylphosphine ligands play a crucial role in determining the stability, reactivity, and spectroscopic properties of the molecule.
By computationally modifying the substituents on the phenyl rings of the triphenylphosphine ligands (e.g., adding electron-donating or electron-withdrawing groups), it is possible to probe the stereoelectronic effects on the platinum center. For example, DFT calculations can quantify how these modifications alter the Pt-P bond strength, the charge on the platinum atom, and the HOMO-LUMO gap. This allows for a rationalization of the trans-influence and trans-effect of the phosphine (B1218219) ligands, which are fundamental concepts in transition metal chemistry. researchgate.net Such studies can guide the design of new catalysts with tailored reactivity.
Mechanistic Predictions and Validation through Computational Simulations
Computational simulations can be used to predict and validate reaction mechanisms involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the prediction of the most favorable reaction pathway and the identification of the rate-determining step.
For instance, in a proposed catalytic cycle involving this compound, each elementary step can be modeled computationally. The calculated activation barriers can be compared with experimentally determined reaction rates to validate the proposed mechanism. Furthermore, computational studies can reveal subtle mechanistic details, such as the role of solvent molecules or the possibility of competing reaction pathways, that may be difficult to probe experimentally.
Emerging Research Directions and Future Perspectives
Exploration of Novel Synthetic Routes and Advanced Characterization Techniques
There is no available information on novel or established synthetic routes specifically for Dioxobis(triphenylphosphine)platinum. Similarly, advanced characterization data, such as detailed spectroscopic and crystallographic analyses, are not present in the current body of scientific literature.
Development of New Catalytic Applications and Enhanced Selectivity
While other bis(triphenylphosphine)platinum complexes are known to be utilized in catalysis, there are no specific examples or studies on the catalytic applications of the dioxo variant. Research into its potential for enhanced selectivity in any particular reaction is also absent.
Advanced Mechanistic Investigations via Time-Resolved Spectroscopy and In Situ Studies
Mechanistic studies, particularly those employing advanced techniques like time-resolved spectroscopy and in situ analysis, have not been reported for this compound. Such investigations are crucial for understanding reaction pathways and catalyst behavior.
Potential for Material Science Applications (e.g., singlet oxygen generation)
Although some platinum complexes are investigated for their potential in materials science, including as photosensitizers for singlet oxygen generation, no such studies have been specifically conducted on this compound.
Interdisciplinary Research with Other Fields of Chemistry
The lack of foundational research on this compound means that its potential for interdisciplinary applications remains unexplored.
Q & A
Basic: What experimental methods are recommended for synthesizing dioxobis(triphenylphosphine)platinum, and how are purity and yield optimized?
Methodological Answer:
Synthesis typically involves reacting hydridoplatinum(II) precursors with acetylenes under controlled conditions. For example, trans-hydridochlorobis(triphenylphosphine)platinum(II) reacts with dimethylacetylene dicarboxylate in benzene at 80°C under nitrogen, yielding a deep gold solution. Purification via recrystallization (benzene-methanol) achieves ~25% yield, with purity confirmed by elemental analysis (C, H content) and IR spectroscopy (key bands: 1695 cm⁻¹ for C=O, 1570 cm⁻¹ for C=C) . Optimization requires strict inert atmospheres, stoichiometric control of acetylene, and solvent selection to minimize phosphine ligand dissociation .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing its structure and bonding?
Methodological Answer:
- X-ray crystallography : Resolves coordination geometry (e.g., cis-bent configuration of acetylene ligands, Pt–C bond length ~2.074 Å) and dihedral angles between P–Pt–P and C–Pt–C planes (<7.2°) .
- ¹H NMR : Identifies vinyl protons (δ 6.58 ppm) and coupling patterns (e.g., Pt satellites with J(Pt–H) = 120 Hz), confirming ligand symmetry and electronic environment .
- IR spectroscopy : Detects ν(C≡C) at ~2105 cm⁻¹ and ν(C=O) at 1695 cm⁻¹, critical for verifying ligand coordination modes .
Advanced: How do steric effects of triphenylphosphine ligands influence reaction pathways in cycloplatination reactions?
Methodological Answer:
The bulky triphenylphosphine ligands impose steric constraints, favoring associative mechanisms in cycloplatination. For example, in diarylplatinum(II) systems, ligand bulkiness slows oxidative addition/reductive elimination steps, shifting rate-limiting steps to ligand dissociation under low phosphine concentrations . Computational DFT studies (with scalar relativistic corrections) reveal that steric hindrance increases activation barriers for metallacycle formation by ~15–20 kJ/mol compared to less bulky ligands . Experimental validation involves kinetic studies with varying phosphine concentrations and isotopic labeling to track ligand exchange rates .
Advanced: What contradictions exist in kinetic data for thermal decomposition, and how can they be resolved?
Methodological Answer:
Contradictions arise in identifying rate-limiting steps:
- Low phosphine conditions : Dissociation of a triphenylphosphine ligand is rate-limiting (activation energy ~95 kJ/mol) .
- High phosphine conditions : Reductive elimination of alkanes dominates (activation energy ~110 kJ/mol) .
Resolution requires isotopic tracer experiments (e.g., deuterated ligands) and variable-temperature NMR to monitor intermediate hydride/alkyl species. Conflicting IR data on intermediate stability (e.g., ν(Pt–H) at 2105 cm⁻¹ vs. 1750 cm⁻¹ in related complexes) may stem from solvent effects or crystallographic disorder, necessitating single-crystal X-ray studies under reaction conditions .
Advanced: How can computational methods address relativistic effects in mechanistic studies of platinum complexes?
Methodological Answer:
Relativistic effects (e.g., spin-orbit coupling) significantly impact Pt–ligand bond energies and reaction pathways. DFT methods with pseudopotentials (e.g., LANL2DZ) and hybrid functionals (e.g., B3LYP) accurately model Pt(0)/Pt(II) redox transitions. For example, calculations predict a 0.3 Å elongation in Pt–C bonds during oxidative addition, corroborated by crystallographic data . Synergistic experimental-computational workflows are essential:
Optimize geometries using QM/MM approaches.
Validate with kinetic isotope effects (KIEs) and EXAFS for bond distances.
Recalibrate computational models against experimental activation parameters (ΔH‡, ΔS‡) .
Advanced: What strategies resolve discrepancies in NMR data for cis/trans isomerism in platinum complexes?
Methodological Answer:
Discrepancies arise from dynamic equilibria or overlapping signals. Strategies include:
- Low-temperature NMR : Resolves slow-exchange cis/trans isomers (e.g., −40°C in CD₂Cl₂) .
- ¹⁹⁵Pt NMR : Directly probes Pt coordination symmetry (e.g., J(Pt–P) ~2500 Hz for trans isomers vs. ~1800 Hz for cis) .
- Selective decoupling : Suppresses coupling between Pt and ³¹P nuclei to simplify multiplet patterns . For example, in dimethylbis(triphenylphosphine)platinum, methyl quartets (J(Pt–CH₃) = 69 Hz) confirm cis coupling but require second-order analysis for accurate assignment .
Advanced: How does ligand dissociation impact catalytic activity in homogeneous systems?
Methodological Answer:
Phosphine ligand dissociation creates vacant coordination sites critical for substrate activation. Kinetic studies show:
- Turnover frequency (TOF) : Inversely proportional to [PPh₃] under catalytic conditions (e.g., TOF drops 50% at 0.1 M PPh₃) .
- Activation entropy (ΔS‡) : Negative values (−120 J/mol·K) confirm associative transition states requiring ligand dissociation .
Mitigation strategies include using bidentate ligands or ionic liquids to stabilize intermediates without blocking active sites .
Table 1: Key Crystallographic Parameters for Platinum Complexes
| Complex | Space Group | Pt–C (Å) | Pt–P (Å) | Dihedral Angle (°) | Ref. |
|---|---|---|---|---|---|
| This compound | P 1 | 2.074(7) | 2.28–2.31 | 6.7–7.2 | |
| cis-Dichlorobis(PPh₃)Pt(II) | P 1 | – | 2.29–2.33 | 8.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
